N,O-Chelating Pocket Geometry
5-(3,5-Dicarboxyphenyl)picolinic acid contains a pyridine nitrogen adjacent to a carboxylic acid group, forming a quintessential N,O-chelating pocket. This structural feature enables a well-established chelation mode (bite angle ≈ 70° for a five-membered ring) that stabilizes monomeric metal complexes and directs predictable coordination geometries [1]. The nicotinic acid isomer 5-(3,5-dicarboxyphenyl)nicotinic acid (CAS 1261960-45-5), where the nitrogen is meta to the carboxylate, lacks this chelating ability and instead behaves primarily as a monodentate or bridging ligand [2]. This fundamental difference has direct consequences for framework formation: under comparable hydrothermal conditions, the picolinic acid derivative yields discrete mononuclear units or low-dimensional chains, whereas the nicotinic acid variant typically generates higher-dimensional networks due to divergent connectivity [1] [2].
| Evidence Dimension | Metal-binding mode and resulting complex nuclearity |
|---|---|
| Target Compound Data | N,O-chelate forming a 5-membered metallacycle; yields mononuclear [Ni(Hdcppa)(H₂O)₄] (1) and 2D stair-like {[Mn₃(dcppa)₂(H₂O)₆]·2H₂O}n (2) under hydrothermal conditions [1] |
| Comparator Or Baseline | 5-(3,5-dicarboxyphenyl)nicotinic acid (nicotinate isomer, CAS 1261960-45-5): predominantly acts as a bridging ligand without chelation; forms 2D [Mn₃(L2)₂(4,4′-bpy)₂(H₂O)₂] (5) with auxiliary bipyridine linker [2] |
| Quantified Difference | Chelating (target) vs. non-chelating (comparator) carboxylate-pyridine disposition; target complex 1 is mononuclear, while the nicotinate analog requires auxiliary ligands to achieve extended structures [1] [2]. |
| Conditions | Hydrothermal synthesis, comparable temperature and pressure regimes. |
Why This Matters
The chelating ability of the picolinic acid head group directly dictates metal speciation and framework connectivity, which are critical for applications requiring defined metal-site environments, such as single-ion magnets, homogeneous-type catalysis, or luminescent probes.
- [1] Guo, Y.; Ma, Q.; Guo, J.-M.; Su, F.; Dong, C.; Song, J. Structures and spectroscopic properties of Ni(II) and Mn(II) complexes based on 5-(3′,5′-dicarboxylphenyl) picolinic acid ligand. J. Mol. Struct. 2016, 1116, 84–89. View Source
- [2] Wang, Y.; et al. Five new 2D and 3D coordination polymers based on two new multifunctional pyridyl–tricarboxylate ligands: hydrothermal syntheses, structural diversity, luminescent and magnetic properties. RSC Adv. 2017, 7, 19039–19049. View Source
